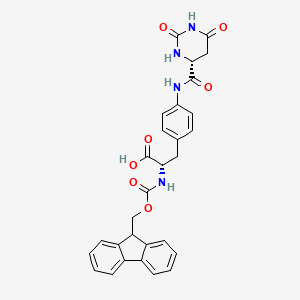

Fmoc-L-Aph(D-Hor)-OH

Description

Properties

IUPAC Name |

(2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZSMQUWFLKJFB-RPWUZVMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504147-08-2 | |

| Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS6P7QN86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fmoc-L-Aph(D-Hor)-OH chemical structure and properties

The following technical guide is structured as a specialized monograph for researchers and process chemists working with complex peptidomimetics.

Stereochemical Variant for GnRH Antagonist Synthesis & SAR Profiling [1][2]

Executive Summary

Fmoc-L-Aph(D-Hor)-OH is a high-value, non-canonical amino acid derivative utilized primarily in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Degarelix analogues).[1][2] It combines a protected L-phenylalanine backbone with a D-hydroorotic acid moiety attached to the para-amino position.[1][2]

This specific stereoisomer (L -backbone, D -sidechain) acts as a critical probe for Structure-Activity Relationship (SAR) studies, allowing researchers to interrogate the stereochemical selectivity of the GnRH receptor's binding pocket.[1][2] However, its utility is complicated by the base-sensitivity of the hydroorotyl (Hor) ring , which necessitates modified Solid-Phase Peptide Synthesis (SPPS) protocols to prevent ring-opening and rearrangement during Fmoc deprotection.[1][2]

Chemical Identity & Structural Architecture[2][3]

Nomenclature and Identifiers

-

Chemical Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(D-hydroorotylamino)-L-phenylalanine[1][2]

-

Common Name: this compound

-

CAS Number: Note: CAS 1253282-31-3 typically refers to the L-L isomer (Degarelix intermediate).[1][2] The L-D isomer is a distinct diastereomer often custom-synthesized or listed as CAS 2209043-45-6 (check CoA for specific stereochemical assignment).[1][2]

Structural Components

The molecule consists of three distinct functional zones, each dictating specific handling requirements:

-

N-Terminal Protection (Fmoc): Base-labile group for SPPS.[1][2][9]

-

Chiral Scaffold (L-Aph): L-4-Aminophenylalanine.[1][2] The "L" configuration at the

-carbon is essential for fitting the peptide backbone trajectory. -

Side Chain Ligand (D-Hor): D-Hydroorotic acid (D-Dihydroorotic acid) linked via an amide bond to the aniline nitrogen.[1][2] This moiety mimics the urea functionality found in hydantoins and is critical for hydrogen bonding within the receptor.

Physicochemical Properties[1][2]

The solubility profile of this compound is dominated by the polarity of the hydroorotyl ring and the hydrophobicity of the Fmoc group, leading to aggregation issues in non-polar solvents.

| Property | Specification / Observation | Implication for SPPS |

| Solubility (High) | DMF, NMP, DMSO | Preferred solvents for coupling.[1][2] |

| Solubility (Low) | DCM, CHCl₃, Water | Avoid DCM for coupling; risk of precipitation. |

| Acid Stability | Stable to 95% TFA | Compatible with standard resin cleavage cocktails. |

| Base Stability | Unstable (Long exposure) | CRITICAL: The hydantoin ring opens in >20% piperidine over time. |

| Chiral Purity | > 99.5% ee required | Contamination with L-L isomer alters bioactivity. |

| Appearance | White to Off-White Powder | Yellowing indicates aniline oxidation or Fmoc cleavage.[1][2] |

Synthetic Utility & Mechanism of Action[10]

Role in GnRH Antagonists

In drugs like Degarelix , the L-Aph(L-Hor) residue at position 5 is crucial for histamine release suppression and receptor affinity.[1][2] The D-Hor variant described here is typically used to:

-

Probe Receptor Stereoselectivity: Determine if the receptor pocket can accommodate the D-enantiomer of the side chain.

-

Impurity Standard: Quantify the extent of racemization occurring during the industrial synthesis of Degarelix.

The "Hor" Rearrangement (The Primary Risk)

The most significant technical challenge is the base-catalyzed rearrangement of the hydroorotic acid ring (a dihydropyrimidine-2,4-dione) into a hydantoinacetyl derivative. This occurs via nucleophilic attack of the hydroxide or piperidine on the imide carbonyls.

Experimental Protocols (Self-Validating Systems)

Modified SPPS Cycle (The "Soft" Approach)

To mitigate ring opening, standard Fmoc protocols must be adjusted. The following protocol minimizes base contact time while ensuring complete Fmoc removal.

Reagents:

-

Coupling: 0.1 M Fmoc-AA, 0.1 M DIC, 0.1 M Oxyma Pure in DMF.

-

Deprotection: 20% Piperidine in DMF (with 0.1 M HOBt to suppress aspartimide-like side reactions, though less critical here, it buffers the pH slightly).

Protocol Steps:

-

Swelling: Swell resin in DMF (not DCM) for 30 mins.

-

Coupling:

-

Modified Deprotection (Crucial Step):

-

Capping: Acetyl anhydride/Pyridine (standard) is acceptable.

Analytical Quality Control

Because the L-L and L-D isomers are diastereomers, they have identical masses but different retention times.

HPLC Method for Chiral Purity:

-

Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).[1][2]

-

Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1) isocratic.

-

Detection: UV at 254 nm (Fmoc) or 220 nm (peptide bond).[2]

-

Target: The L-Aph(D-Hor) peak must be baseline separated from the L-Aph(L-Hor) impurity.[1][2]

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Coupling Yield | Aggregation of the urea-like side chain.[1][2] | Use Microwave coupling at 50°C (max) or add chaotropic salts (0.1 M LiCl) to the coupling mixture. |

| Unknown Impurity (+18 Da) | Ring opening (hydrolysis) of Hor.[2] | Reduce piperidine concentration to 10% or add DBU (1%) for faster kinetics with less contact time. |

| Gelation in DCM | Poor solubility of the Hor group. | Switch solvent system exclusively to DMF or NMP . |

References

-

Degarelix Synthesis & Impurities: Method for the manufacture of degarelix.[13] US Patent 8,828,938 B2. (Describes the L-Hor intermediate and hydantoinacetyl rearrangement).

- Hor Moiety Instability: Eggen, I., et al. (2014). "Control of the impurity profile of degarelix." Journal of Peptide Science. (Details the base-sensitivity of the hydroorotyl group).

-

General Fmoc-Aph Synthesis: Synthesis of 4-aminophenylalanine derivatives. Chem-Impex International Product Data.[1][2]

-

Base-Catalyzed Rearrangement: Biltz, H. (1908).[2] "Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil." Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism of hydantoin/urea rearrangements).[13]

-

Stereochemical Analysis: BioPharmaSpec. "L/D-Amino Acids: Differences and Importance." (Context on D-amino acid analysis in peptides).

Sources

- 1. Fmoc-d-aph(l-hor)-oh | 2209043-45-6 [sigmaaldrich.com]

- 2. Fmoc-4-Amino-L-phenylalanine | C24H22N2O4 | CID 7019927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1253282-31-3: Fmoc-L-Aph(L-Hor)-OH | CymitQuimica [cymitquimica.com]

- 8. 1253282-31-3|Fmoc-Aph(Hor)-OH|BLD Pharm [bldpharm.com]

- 9. renyi.hu [renyi.hu]

- 10. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. rsc.org [rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to Fmoc-Aph(Hor)-OH: Physicochemical Properties and Strategic Application in Peptide Synthesis

Abstract

This technical guide provides an in-depth examination of N-α-(9-Fluorenylmethoxycarbonyl)-4-((S)-2,6-dioxohexahydropyrimidine-4-carboxamido)-L-phenylalanine, commonly abbreviated as Fmoc-Aph(Hor)-OH. As a non-canonical amino acid (NCAA), Fmoc-Aph(Hor)-OH serves as a sophisticated building block for solid-phase peptide synthesis (SPPS), enabling the introduction of unique structural and functional motifs into peptide chains. This document details the precise molecular weight and formula of the molecule, elucidates the roles of its constituent chemical moieties, and presents a comprehensive, field-proven protocol for its incorporation into synthetic peptides. The guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel peptide-based therapeutics and research tools.

Introduction: The Imperative for Non-Canonical Amino Acids in Drug Discovery

The therapeutic landscape is increasingly leveraging peptides for their high specificity and low off-target toxicity. However, natural peptides often suffer from poor metabolic stability and limited conformational rigidity. The strategic incorporation of non-canonical amino acids (NCAAs) is a cornerstone of modern medicinal chemistry, directly addressing these limitations. NCAAs like Fmoc-Aph(Hor)-OH allow for the rational design of peptidomimetics with enhanced pharmacokinetic profiles, improved receptor binding affinity, and novel biological activities. Fmoc-Aph(Hor)-OH, in particular, introduces a hydroorotyl (Hor) moiety, a cyclic diamide structure that can act as a rigid scaffold and introduce new hydrogen bonding patterns, making it a valuable tool for engineering peptide secondary structures and enhancing molecular recognition.

Physicochemical Properties of Fmoc-Aph(Hor)-OH

The fundamental characteristics of Fmoc-Aph(Hor)-OH are critical for its effective use in synthesis, including accurate reagent measurements and analytical characterization of the final peptide. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₆N₄O₇ | [1][2][3][4] |

| Molecular Weight | 542.5 g/mol | [1][3][5] |

| CAS Number | 1253282-31-3 | [1][4][6] |

| Appearance | White to Off-White Solid/Powder | [2][6] |

| IUPAC Name | (2S)-3-[4-[[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [5] |

| Common Synonyms | Fmoc-L-Aph(L-Hor)-OH, Fmoc-4-Aph(L-Hor)-OH, Fmoc-Phe(4-S-dihydroorotamido)-OH | [1][5][6] |

| Storage Conditions | 2-8°C, desiccated | [6] |

Note: Minor variations in molecular weight (e.g., 542.54 g/mol ) are reported by some suppliers and are due to differences in isotopic abundance calculations.[4][6]

The Functional Architecture of Fmoc-Aph(Hor)-OH

The utility of this molecule in peptide synthesis is derived from the distinct functions of its three primary components: the Fmoc protecting group, the L-phenylalanine backbone, and the hydroorotyl side-chain modification.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): This is the cornerstone of the synthetic strategy. The Fmoc group protects the α-amino group of the phenylalanine backbone, preventing its unintended participation in peptide bond formation.[7] Its critical feature is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for its selective removal without compromising acid-labile side-chain protecting groups, which is the principle of orthogonal protection in SPPS.[7]

-

The L-Phenylalanine Backbone: This provides the core amino acid structure that is integrated into the growing polypeptide chain. The stereochemistry (L-configuration) is crucial for mimicking natural peptide structures and ensuring proper biological interactions.

-

The Hydroorotyl [Hor] Moiety: This side-chain modification is what classifies Fmoc-Aph(Hor)-OH as a non-canonical amino acid. The hydroorotyl group is attached via an amide bond to the para position of the phenyl ring. Its rigid, cyclic structure can serve to constrain the conformational freedom of the peptide backbone, potentially inducing or stabilizing β-turn structures. Furthermore, the two amide protons and two carbonyl oxygens within the hydroorotyl ring significantly increase the local density of hydrogen bond donors and acceptors, offering new points of interaction for enhanced receptor binding and molecular recognition.

Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Aph(Hor)-OH into a peptide sequence follows the standard, cyclical workflow of Fmoc-based SPPS. The process is defined by its repetitive nature, making it highly suitable for automation.

Figure 1: The iterative cycle for incorporating a single Fmoc-protected amino acid in SPPS.

Experimental Protocol: Incorporation of Fmoc-Aph(Hor)-OH

This protocol outlines the manual synthesis steps for coupling Fmoc-Aph(Hor)-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Fmoc-Aph(Hor)-OH

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: Dichloromethane (DCM)

-

Solid Support: Rink Amide resin pre-loaded with the preceding amino acid sequence.

-

Kaiser Test Kit

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection (Self-Validating Step):

-

Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

-

Repeat with a second treatment of 20% piperidine/DMF for 10 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 times x 1 minute) to remove all residual piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Trustworthiness Check: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary amine, validating the success of the deprotection step.

-

-

Activation of Fmoc-Aph(Hor)-OH:

-

In a separate vial, dissolve Fmoc-Aph(Hor)-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in a minimal volume of DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes. The solution may change color.

-

Causality Explanation: HATU, in the presence of the non-nucleophilic base DIPEA, converts the carboxylic acid of Fmoc-Aph(Hor)-OH into a highly reactive O-acylisourea ester. This species is highly susceptible to nucleophilic attack by the free amine on the resin.

-

-

Coupling Reaction (Self-Validating Step):

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times x 1 minute) and then with DCM (3 times x 1 minute).

-

Trustworthiness Check: Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated, confirming a complete coupling reaction. If the test is positive, the coupling step should be repeated.

-

-

Preparation for Next Cycle:

-

The resin is now ready for the deprotection of the newly added Fmoc-Aph(Hor)-OH to continue the elongation of the peptide chain as described in Step 2.

-

Conclusion

Fmoc-Aph(Hor)-OH is a powerful and specialized chemical tool for peptide chemists. Its precise molecular formula (C₂₉H₂₆N₄O₇) and molecular weight (542.5 g/mol ) are foundational data for its use.[1][5] The strategic value of this reagent lies in the unique hydroorotyl moiety, which provides a means to introduce conformational rigidity and novel hydrogen-bonding capacity into synthetic peptides. Its seamless integration into the well-established Fmoc-SPPS workflow, as detailed in the provided protocol, allows researchers to systematically explore the structure-activity relationship of novel peptidomimetics, accelerating the development of next-generation peptide-based therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124662550, Fmoc-D-4-Aminophe(L-Hydroorotyl). Retrieved from [Link][3]

-

Taiheweye. (n.d.). Fmoc-4-Aph (Hor) -OH. Retrieved from [Link][8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71721449, L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]-. Retrieved from [Link][5]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-D-4-Aminophe(L-Hydroorotyl) | C29H26N4O7 | CID 124662550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[(9H-Fluoren-9-ylMethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyriMidinyl]carbonyl]aMino]-L-phenylalanine | 1253282-31-3 [chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. Fmoc-4-Aph (Hor) -OH - 泰和伟业 [cdthchem.com]

Technical Analysis: Fmoc-L-Aph(D-Hor)-OH vs. Fmoc-D-Aph(Cbm)-OH

Content Type: In-Depth Technical Guide Audience: Peptide Chemists, Medicinal Chemists, Drug Development Professionals Subject: Comparative Analysis of Non-Proteinogenic Building Blocks in GnRH Antagonist Synthesis

Executive Summary

In the landscape of peptide therapeutic development, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix , Cetrorelix , and Ganirelix , the precision of side-chain topology is the primary determinant of receptor affinity and pharmacokinetic stability.

This guide analyzes two critical building blocks: Fmoc-L-Aph(D-Hor)-OH and Fmoc-D-Aph(Cbm)-OH . While both are derivatives of 4-aminophenylalanine (Aph), they serve distinct mechanistic roles. The former introduces a rigid, chiral heterocyclic moiety often used to probe specific hydrogen-bonding pockets (Position 5 of Degarelix analogs), while the latter provides a flexible urea functionality standard in clinical antagonists (Position 6).

Critical Technical Distinction: The Hor (hydroorotyl) moiety presents a significant synthetic liability—base-catalyzed rearrangement to a hydantoin isomer—requiring specialized Solid-Phase Peptide Synthesis (SPPS) protocols that differ markedly from the robust handling of the Cbm (carbamoyl) group.

Structural & Stereochemical Architecture

The fundamental difference lies not only in the backbone chirality (L vs. D) but in the physicochemical nature of the side-chain modification.

Comparative Specifications

| Feature | This compound | Fmoc-D-Aph(Cbm)-OH |

| Backbone Chirality | L (Natural) | D (Unnatural/Turn-Inducing) |

| Side Chain | D-Hydroorotyl (Cyclic imide) | Carbamoyl (Urea) |

| Side Chain Chirality | Chiral (D-isomer of dihydroorotic acid) | Achiral |

| Steric Profile | High Bulk (Rigid Heterocycle) | Low/Medium Bulk (Flexible Linear) |

| Primary Application | Position 5 (Degarelix Analogs/Impurity Stds) | Position 6 (Degarelix, Cetrorelix, Ganirelix) |

| CAS Number | Custom/Analog Specific (See Ref 1) | 324017-22-3 (Ref 2) |

| Chemical Liability | High: Base-catalyzed Hydantoin rearrangement | Low: Generally stable in SPPS |

Molecular Topology Diagram

The following diagram illustrates the structural logic and the specific "danger zones" for synthetic chemists.

Caption: Structural comparison highlighting the chiral instability of the Hor moiety versus the stable urea functionality of the Cbm group.

Synthetic Utility & Mechanistic Insight

The "Hor" Challenge (this compound)

The Hydroorotyl (Hor) group is a dihydropyrimidine-2,4-dione. In the synthesis of Degarelix, the standard intermediate is L-Aph(L-Hor). However, the D-Hor variant discussed here is a critical diastereomeric probe.

The Mechanism of Failure: During standard Fmoc removal (using 20% Piperidine), the exocyclic amide nitrogen of the Aph side chain can attack the carbonyl of the hydroorotic ring. This leads to a ring contraction, converting the 6-membered hydroorotyl ring into a 5-membered hydantoin isomer (Ref 3).

-

Consequence: This impurity is often isobaric and co-elutes with the product during HPLC, making it a "silent killer" in GMP production.

-

D-Hor Specifics: The D-configuration of the side chain may exhibit different rearrangement kinetics compared to the L-Hor, but the mechanism remains a primary risk.

The "Cbm" Standard (Fmoc-D-Aph(Cbm)-OH)

The Carbamoyl (Cbm) group is chemically robust. It mimics the electrostatic properties of Arginine/Lysine but without the positive charge, reducing histamine release—a major side effect of earlier GnRH antagonists (Ref 4).

-

Role: It induces a specific beta-turn at Position 6 (due to D-chirality) and forms hydrogen bonds with the receptor via the urea protons.

Experimental Protocols

Optimized Coupling Protocol (SPPS)

Note: These protocols assume a standard Rink Amide resin loading of 0.4–0.6 mmol/g.

Protocol A: Fmoc-D-Aph(Cbm)-OH (Standard)

This residue couples efficiently but requires care to prevent urea aggregation.

-

Activation: Dissolve 3.0 eq of amino acid and 3.0 eq of HATU in DMF.

-

Base: Add 6.0 eq of DIEA (Diisopropylethylamine).

-

Coupling: Shake for 45–60 minutes at room temperature.

-

Monitoring: Standard Kaiser test is effective; however, the urea protons can sometimes give false positives in chloranil tests.

-

Capping: Acetic anhydride/Pyridine (standard).

Protocol B: this compound (High Risk)

Critical Modification: To prevent the Hor-to-Hydantoin rearrangement, exposure to base must be minimized.

-

Coupling: Use DIC/Oxyma (Diisopropylcarbodiimide/Ethyl cyanohydroxyiminoacetate) instead of HATU/DIEA to maintain a neutral pH during coupling.

-

Ratio: 3.0 eq AA : 3.0 eq DIC : 3.0 eq Oxyma.

-

-

Fmoc Deprotection (The Critical Step):

-

Avoid: Standard 20% Piperidine/DMF for 20 mins.

-

Use: 5% Piperazine + 0.1 M HOBt in DMF.

-

Reasoning: HOBt buffers the solution, suppressing the ionization of the amide nitrogen responsible for the ring-contraction attack (Ref 5).

-

Cycles: Short bursts (3 x 3 min) rather than one long exposure.

-

Comparative Data Summary

| Parameter | This compound | Fmoc-D-Aph(Cbm)-OH |

| Solubility (DMF) | Moderate (0.3 M) | High (0.5 M) |

| Coupling Reagent | DIC/Oxyma (Preferred) | HATU/DIEA or DIC/HOBt |

| Deprotection Base | Piperazine/HOBt (Mandatory) | Piperidine (Standard) |

| HPLC Retention | Shifts with pH (Ionizable imide) | Stable |

| Impurity Profile | Hydantoin Isomer (Main risk) | Des-carbamoyl (Rare) |

Pathway Visualization: The Hydantoin Rearrangement

The following graph illustrates the specific chemical pathway that necessitates the modified protocol for the Hor-containing derivative.

Caption: Mechanism of the Hor-to-Hydantoin rearrangement, the primary synthetic risk when using this compound.

References

-

Sigma-Aldrich. (n.d.). Fmoc-D-Aph(L-Hor)-OH Product Page. Link (Note: Representative catalog entry for diastereomer confirmation).

-

MedChemExpress. (2024). Fmoc-D-4-Aph(Cbm)-OH Datasheet. Link

-

Guryanov, I., et al. (2019). "Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix." Organic Process Research & Development. Link

-

Jiang, G., et al. (2001).[1] "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[2] Journal of Medicinal Chemistry. Link

-

Cochrane Library. (2016). "Gonadotrophin-releasing hormone antagonists versus GnRH agonist in subfertile couples." Link

Sources

Fmoc-L-Aph(D-Hor)-OH CAS number and supplier specifications

Advanced Building Block for GnRH Antagonist Synthesis & Impurity Profiling [1][2][3]

Executive Summary & Chemical Identity

Fmoc-L-Aph(D-Hor)-OH is a highly specialized non-canonical amino acid derivative.[1][2][3] It serves two primary functions in high-value peptide chemistry:

-

Structural Analog: Used in the Structure-Activity Relationship (SAR) optimization of Gonadotropin-Releasing Hormone (GnRH) antagonists.[1][2][3]

-

Critical Impurity Standard: It is the diastereomer of the key Degarelix intermediate (Fmoc-L-Aph(L-Hor)-OH).[1][2][3] The presence of the D-Hor isomer results in "diastereomeric scrambling," significantly altering the pharmacological profile of the final drug substance.[1][3]

Chemical Specifications

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(D-hydroorotylamino)-L-phenylalanine |

| Common Abbreviation | This compound |

| Molecular Formula | |

| Molecular Weight | 542.54 g/mol |

| CAS Number | Variable/Vendor Specific (Note: The L-Hor isomer is CAS 1253282-31-3.[1][2][3][4][5][6][7] The D-Hor isomer is often custom-synthesized and may not have a unique global CAS, or is listed as a stereoisomer of 1253282-31-3).[1][3] |

| Chiral Purity | |

| Chemical Purity | |

| Solubility | Soluble in DMF, DMSO, NMP.[2][3] Insoluble/Poor solubility in DCM. |

| Appearance | White to off-white powder |

Structural Visualization

The following diagram illustrates the three distinct domains of the molecule: the Fmoc protecting group, the L-Phenylalanine backbone, and the D-Hydroorotic acid side chain.[1][2][3]

Figure 1: Modular breakdown of this compound.[1][2][3] Note the specific (R)-configuration at the hydroorotic moiety (Red), distinguishing it from the Degarelix intermediate.[1][3]

Technical Challenges: The Hydantoin Rearrangement

Expert Insight: The most critical risk when working with Aph(Hor) derivatives—whether L-Hor or D-Hor—is the base-catalyzed rearrangement of the hydroorotic ring into a hydantoin derivative.[1][2][3]

During SPPS, the repetitive use of 20% Piperidine (for Fmoc removal) can attack the imide ring of the hydroorotic acid.[1][3] This leads to a ring-opening followed by a recyclization to form a 5-membered hydantoin ring.[1][3] This impurity is isobaric (same molecular weight) with the target molecule, making it extremely difficult to detect by standard LC-MS.[1][3]

Mechanism of Degradation[1][2][3][4]

-

Base Attack: Piperidine attacks the exocyclic carbonyl of the hydroorotic ring.[1][2][3]

-

Ring Opening: Formation of an N-carbamoyl intermediate.

-

Recyclization: Rearrangement to the thermodynamically stable hydantoin isomer.[2][3]

Figure 2: The degradation pathway of the Hydroorotic moiety under standard SPPS conditions.

Optimized Experimental Protocol

To mitigate the hydantoin formation and ensure high coupling efficiency, the following modified SPPS protocol is recommended. This protocol is self-validating via the "Soft Deprotection" strategy.[1][3]

A. Solubilization

-

Challenge: The rigid amide bonds in the hydroorotic side chain induce aggregation.[1][3]

-

Solution: Dissolve the amino acid in DMF containing 0.1 M LiCl or NMP . Do not use DCM.

B. Coupling Cycle (Modified for Stability)

| Step | Reagent/Condition | Duration | Rationale |

| 1. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 3 min | Crucial: Standard protocols use 2 x 10 min. Reducing time minimizes hydantoin formation.[3] |

| 2. Wash | DMF | 5 x 1 min | Thorough washing prevents base carryover. |

| 3.[2][3] Activation | DIC / Oxyma Pure (1:[1][2][3]1) | 2 min pre-activation | Oxyma is superior to HOBt for preventing racemization of the sensitive D-Hor center.[1][2][3] |

| 4. Coupling | 3.0 eq Amino Acid, 3.0 eq DIC/Oxyma | 60 - 90 min | Extended coupling time compensates for the steric bulk of the side chain.[1][2][3] |

| 5. Monitoring | Kaiser Test / Chloranil Test | N/A | Chloranil is required as this is a secondary amine if following a Proline.[2][3] |

C. Quality Control: Chiral HPLC Method

Because the D-Hor and L-Hor isomers are diastereomers, they can be separated on achiral phases, but a chiral column provides definitive proof of optical purity.[1][2][3]

-

Column: Chiralpak IA or IC (immobilized polysaccharide).[3]

-

Detection: UV at 254 nm.[3]

-

Acceptance Criteria: < 0.5% of the L-Hor isomer (Degarelix intermediate).[1][3]

Storage & Stability

-

Temperature: Store at -20°C.

-

Atmosphere: Store under Argon or Nitrogen.[2][3] The substance is hygroscopic.[1][3]

-

Shelf Life: 12 months if sealed.[3]

-

Warning: Avoid repeated freeze-thaw cycles. If the powder turns yellow, it indicates oxidation of the aniline linker or hydrolysis of the Fmoc group.[1][3]

References

-

Degarelix Synthesis & Impurities

-

Hydantoin Rearrangement Mechanism

-

Fmoc-Aph(Hor)

-

Isomerization in Biological Matrices

Sources

- 1. US8828938B2 - Method for the manufacture of degarelix - Google Patents [patents.google.com]

- 2. Fmoc-D-4-Aminophe(L-Hydroorotyl) | C29H26N4O7 | CID 124662550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[[(4S)-hexahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]amino]- | C29H26N4O7 | CID 71721449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1253282-31-3|Fmoc-Aph(Hor)-OH|BLD Pharm [bldpharm.com]

- 5. Fmoc-Aph(Hor)-OH (~10% THF) (Degarelix intermediate) [lgcstandards.com]

- 6. CAS 1253282-31-3: Fmoc-L-Aph(L-Hor)-OH | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. WO2020178394A1 - Process for the preparation of degarelix - Google Patents [patents.google.com]

- 9. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Peptide Therapeutics: Engineering Potent GnRH Antagonists with Non-Canonical Amino Acids

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Beyond Nature's Blueprint

The therapeutic manipulation of the hypothalamic-pituitary-gonadal (HPG) axis represents a cornerstone of modern medicine, with applications ranging from in vitro fertilization (IVF) to the management of hormone-dependent cancers.[1][2] At the heart of this control lies the modulation of the Gonadotropin-Releasing Hormone (GnRH) receptor. While native GnRH, a simple decapeptide, orchestrates the delicate symphony of reproductive hormones, its fleeting half-life of just two to four minutes renders it therapeutically impractical.[3][4] This guide delves into the chemical strategies employed to overcome this limitation, focusing on the rational incorporation of non-canonical amino acids (ncAAs) to architect potent, stable, and clinically effective GnRH antagonists. We will move beyond a mere listing of compounds to a causal explanation of experimental choices, providing the technical insights necessary to design the next generation of these powerful peptide therapeutics.

The Rationale for Non-Canonical Amino Acids in GnRH Antagonist Design

The journey from the native GnRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) to a clinically effective antagonist is a story of strategic chemical modifications.[1] Early attempts to create antagonists by simple amino acid substitution were met with limited success, often resulting in compounds with low potency or unacceptable side effects like histamine release.[3][5] The paradigm shifted with the introduction of multiple, deliberate substitutions with ncAAs. These synthetic building blocks are the key to overcoming the inherent weaknesses of the natural peptide.

The core objectives for incorporating ncAAs into GnRH antagonist design are threefold:

-

Enhanced Receptor Binding Affinity: Specific ncAAs, particularly those with bulky, hydrophobic, and aromatic side chains, are introduced at the N-terminus (positions 1-3) to increase the molecule's hydrophobicity and establish strong interactions with the GnRH receptor.[1] This results in a higher binding affinity and more potent competitive antagonism.

-

Increased Metabolic Stability: The native GnRH peptide is rapidly degraded by peptidases, primarily at the Gly6-Leu7 bond.[3][6] Replacing the L-amino acid at position 6 with a D-amino acid creates a stereochemical barrier that is not easily recognized by proteolytic enzymes, dramatically increasing the peptide's in vivo half-life.[3][4][5]

-

Modulation of Physicochemical Properties & Safety: Strategic substitutions throughout the peptide backbone can improve solubility, reduce the propensity for side effects, and optimize the pharmacokinetic profile.[1] For instance, third-generation antagonists were developed with modifications at position 8 to increase water solubility and eliminate the edematogenic (swelling) effects seen in earlier versions.[1]

The most successful GnRH antagonists are synthetic decapeptides that bear little resemblance to the native hormone, a direct result of extensive structure-activity relationship (SAR) studies.[7][8]

A Curated Palette of Non-Canonical Amino Acids for GnRH Antagonists

The selection of ncAAs is not arbitrary; each is chosen for a specific function. The most impactful ncAAs used in clinically approved and late-stage development antagonists cluster into several key categories.

| Non-Canonical Amino Acid (Abbreviation) | Position(s) | Primary Contribution(s) | Example Antagonist(s) |

| D-Alanine (D-Ala) | 10 | Enhanced stability against C-terminal enzymatic degradation; improved in vivo duration of action.[7] | Cetrorelix, Ganirelix |

| D-Naphthylalanine (D-Nal) | 1 | Increased hydrophobicity and receptor binding affinity.[1] | Cetrorelix, Ganirelix, Degarelix |

| D-para-Chlorophenylalanine (D-Cpa) | 2 | Potent induction of antagonistic activity; strong receptor interaction.[1] | Cetrorelix, Ganirelix, Degarelix |

| D-Palmitoyl-3-pyridylalanine (D-Pal) | 3 | Enhanced receptor binding and antagonist potency. | Cetrorelix |

| N-Acetyl-D-Naphthylalanine (Ac-D-Nal) | 1 | N-terminal capping to prevent aminopeptidase degradation; enhances hydrophobic interactions.[1] | Cetrorelix, Ganirelix |

| D-Citrulline (D-Cit) / D-Lysine(Ac) | 6 | Varies; contributes to antagonist potency and reduces histamine release potential. | Cetrorelix |

| D-Homoarginine (D-Har) | 8 | Improves water solubility and reduces side effects. | Ganirelix |

Table 1: Key Non-Canonical Amino Acids and Their Roles in GnRH Antagonist Design.

Synthesis and Purification: From Resin to Refined Peptide

The assembly of these complex peptides is almost exclusively achieved through Solid-Phase Peptide Synthesis (SPPS), a robust methodology that involves building the peptide chain step-by-step on a solid polymer support.[9][10][11]

The Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the industry standard for peptide synthesis. The workflow is a cyclical process of deprotection and coupling steps.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Synthesis of a Cetrorelix Analogue

This protocol provides a self-validating system for synthesizing a representative GnRH antagonist.

Materials:

-

Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage).[12]

-

Amino Acids: Fmoc-D-Ala-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Cit-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Pal-OH, Fmoc-D-Cpa-OH.

-

N-terminal capping: Acetic Anhydride.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Reagents:

-

Deprotection: 20% (v/v) piperidine in DMF.[10]

-

Coupling/Activation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).[10]

-

Base: N,N-Diisopropylethylamine (DIEA).[10]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[10]

-

Precipitation: Cold diethyl ether.

-

Procedure:

-

Resin Preparation:

-

Place Rink Amide resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.[13]

-

-

Fmoc-Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.[13]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Example: Fmoc-D-Ala-OH):

-

In a separate vial, dissolve Fmoc-D-Ala-OH (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add DIEA (8 eq.) to the activation mixture and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours. Causality Note: Sterically hindered ncAAs like D-Pal or D-Cpa may require longer coupling times or double coupling to ensure the reaction goes to completion.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Self-Validation: Perform a Kaiser test (ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[13]

-

-

Chain Elongation:

-

Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Leu, etc.), working from the C-terminus to the N-terminus.

-

-

N-terminal Acetylation:

-

After the final amino acid (D-Cpa) is coupled and deprotected, wash the resin.

-

Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.

-

Agitate for 30 minutes. This "caps" the N-terminus, preventing degradation.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Add the cold cleavage cocktail (TFA/TIS/H2O) to the dried resin.[10] Safety Note: Perform this step in a fume hood as TFA is highly corrosive.

-

Agitate for 2-3 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously removes side-chain protecting groups (Pbf, tBu). TIS acts as a scavenger to trap reactive cations.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation and Isolation:

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

The crude product is a mixture of the target peptide and various impurities from incomplete reactions. Purification is essential.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System: A preparative or semi-preparative HPLC system.

-

Column: C18 stationary phase column (e.g., Agilent PLRP-S).[14]

-

Mobile Phase:

-

Method:

-

Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 60 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the main peak.

-

Characterization and Quality Control:

-

Analytical LC-MS: Analyze the purified fractions to confirm the molecular weight of the target peptide. Mass spectrometry is the gold standard for confirming peptide identity.[15][16] For LC-MS, formic acid is often preferred over TFA as the mobile phase additive to avoid ion suppression.[9][14]

-

Purity Assessment: Pool the fractions with >98% purity as determined by analytical RP-HPLC peak area.

-

MS/MS Sequencing: For definitive structural confirmation, subject the parent ion to tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence.

Mechanism of Action: Intercepting the Signal

GnRH antagonists exert their effect by competitively blocking the GnRH receptor on pituitary gonadotrope cells.[3][17][18] This prevents the native GnRH from binding and initiating the downstream signaling cascade that leads to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][19]

Figure 2: GnRH receptor signaling pathway and the point of antagonist blockade.

Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, antagonists provide an immediate and reversible suppression of gonadotropins.[1][19][20] This rapid onset of action is a key clinical advantage, avoiding the "hormonal flare" that can be detrimental in conditions like prostate cancer.[1][2]

Conclusion and Future Directions

The strategic incorporation of non-canonical amino acids has been instrumental in transforming the native GnRH peptide into a powerful class of therapeutic agents. Through meticulous chemical design, researchers have engineered molecules with high potency, enhanced stability, and favorable safety profiles. The methodologies of SPPS, coupled with robust purification and analytical techniques, provide a reliable platform for the development and manufacturing of these complex peptides.

Future research will continue to push the boundaries of peptide engineering. The exploration of novel ncAAs, the introduction of macrocyclic constraints to further improve stability and potency, and the development of formulations for alternative delivery routes (such as oral non-peptide antagonists like Elagolix and Relugolix) are all active areas of investigation.[21][22] The principles and protocols outlined in this guide provide a solid foundation for scientists and drug developers to build upon as they architect the next generation of GnRH-targeted therapeutics.

References

- GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC. (2024, December 31).

- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization - Agilent.

- Gonadotropin releasing hormone agonists: Expanding vistas - PMC - NIH.

- GnRH and GnRH receptors in the pathophysiology of the human female reproductive system - Oxford Academic. (2016, June 15).

- Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and t - SciSpace.

- Gonadotropin-Releasing Hormones | Oncohema Key. (2017, January 16).

- GnRH Agonists in Controlled Ovarian Stimulation | Obgyn Key. (2017, June 08).

- Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC.

- GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - MDPI. (2019, November 07).

- Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- (PDF) GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - ResearchGate. (2024, December 12).

- The Structure-Activity Relationship of GnRH Receptor Antagonists: A Technical Guide - Benchchem.

- Gonadotropin-Releasing Hormone (GnRH) Antagonists Promote Proapoptotic Signaling in Peripheral Reproductive Tumor Cells by Activating a Gαi-Coupling State of the Type I GnRH Receptor - AACR Journals. (2004, October 15).

- Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 06).

- Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00259A. (2015, July 28).

- GNRH agonists vs antagonists in prostate cancer: How to choose | Urology Times. (2021, June 10).

- Overcoming chemical challenges in the solid-phase synthesis of high-purity GnRH antagonist Degarelix. Part 2. - CNR-IRIS.

- Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed. (2007, May 03).

- Characterization of Synthetic Peptides by Mass Spectrometry - PubMed.

- Gonadotropin-releasing hormone antagonist - Wikipedia.

- What are the therapeutic candidates targeting GnRHR? - Patsnap Synapse. (2025, March 11).

- Design of biologically active, conformationally constrained GnRH antagonists - PubMed.

- 3 Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC.

- CE Certification Ganirelix Acetate Injection Suppliers, Manufacturer | Hybio.

Sources

- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Gonadotropin-Releasing Hormones | Oncohema Key [oncohemakey.com]

- 5. Gonadotropin releasing hormone agonists: Expanding vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GnRH Agonists in Controlled Ovarian Stimulation | Obgyn Key [obgynkey.com]

- 7. scispace.com [scispace.com]

- 8. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CE Certification Ganirelix Acetate Injection Suppliers, Manufacturer | Hybio [hybio.com]

- 19. urologytimes.com [urologytimes.com]

- 20. What are the therapeutic candidates targeting GnRHR? [synapse.patsnap.com]

- 21. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 22. Design of biologically active, conformationally constrained GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Mastering the Challenge of Coupling Bulky Fmoc-Aph Derivatives

Introduction: Overcoming Steric Hindrance in Modern Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of non-canonical, sterically hindered amino acids is a key strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these, Fmoc-protected aminophenylalanine (Aph) derivatives and their analogs present a significant synthetic challenge. Their bulky side chains impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish reaction kinetics, incomplete couplings, and the formation of deletion sequences. This guide provides a deep, mechanistically-grounded overview of the challenges and offers robust, field-proven protocols to achieve high-efficiency coupling of these demanding residues.

The Root of the Challenge: Steric Hindrance at the Molecular Level

The core issue with bulky residues like Fmoc-Aph(Boc)-OH is steric clash. The three-dimensional space occupied by the derivative's side chain, combined with the growing peptide-resin matrix, creates a crowded environment around the reactive N-terminal amine. This kinetic barrier can render standard coupling protocols, which are optimized for smaller proteinogenic amino acids, highly inefficient.[1] Success, therefore, depends on a multi-faceted strategy that enhances the reactivity of the incoming amino acid and optimizes the reaction environment to overcome this physical impediment.

Pillar 1: Selecting a High-Potency Coupling Reagent

The choice of coupling reagent is the most critical factor. Reagents are not created equal; their efficacy, particularly in sterically demanding situations, varies significantly based on their mechanism of activation.

Uronium/Immonium Reagents: The Gold Standard

For difficult couplings, uronium/immonium salt-based reagents are the undisputed reagents of choice.[2] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is prized for its ability to form a highly reactive OAt-active ester.[1][2]

The HATU Mechanism of Action: The superiority of HATU stems from the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[3][4] Upon activation of the amino acid's carboxyl group, the resulting OAt-ester is exceptionally reactive. Furthermore, the pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, stabilizing the transition state of the incoming amine and accelerating the amide bond formation.[4] This mechanistic advantage makes HATU exceptionally effective at forcing sluggish reactions to completion.

// Nodes Fmoc_AA [label="Fmoc-Aph(Boc)-OH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU + Base\n(e.g., Collidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_Ester [label="Highly Reactive\nOAt-Active Ester", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Resin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled_Peptide [label="Fmoc-Aph(Boc)-NH-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\n(Byproduct)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges Fmoc_AA -> Active_Ester [label="Activation"]; HATU -> Active_Ester; Resin -> Coupled_Peptide [label="Coupling\n(Nucleophilic Attack)"]; Active_Ester -> Coupled_Peptide; Active_Ester -> TMU [label="Releases", style=dashed];

} dot Caption: HATU activation workflow for amide bond formation.

Alternatives to HATU: While HATU is a powerhouse, other reagents are also highly effective.

-

HCTU: Structurally similar to HBTU but with a 6-chloro-HOBt leaving group, making it more reactive.[1]

-

COMU: A third-generation uronium reagent based on an Oxyma leaving group. It offers reactivity comparable or superior to HATU with an improved safety profile, as it is non-explosive.[5] Oxyma-based reagents are also excellent at suppressing racemization.[6][7][8]

| Reagent Class | Example(s) | Relative Reactivity | Key Application Notes |

| Carbodiimides | DCC, DIC | Low | Often inefficient for hindered couplings alone; requires an additive like Oxyma.[1][9] |

| Benzotriazoles | HBTU, HCTU | Moderate-High | HBTU is a workhorse but can be insufficient for severely hindered residues. HCTU is a more reactive option.[1] |

| Azabenzotriazoles | HATU , PyAOP | Very High | Recommended for most difficult couplings. The OAt-ester is among the most reactive species formed.[1][2] |

| Oxima-based | COMU | Very High | Reactivity rivals HATU with a superior safety profile and excellent racemization suppression.[5][10] |

Pillar 2: Optimizing the Reaction Environment

Beyond the coupling reagent, several other parameters must be fine-tuned to create an environment conducive to overcoming steric barriers.

-

Base Selection: The activating base is not merely an acid scavenger. While DIPEA is common, a bulkier, less nucleophilic base like 2,4,6-collidine is often recommended for challenging couplings, especially those prone to racemization.[9][11]

-

Solvent Choice: The resin beads must be fully swollen to allow reagents access to the reactive sites.[12] While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be beneficial for disrupting peptide aggregation, which often accompanies difficult sequences.[13]

-

Temperature: Amide bond formation is a kinetic process. For particularly stubborn couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[14] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful tool that uses elevated temperatures to dramatically accelerate couplings, often turning a multi-hour reaction into a matter of minutes.[15][16][17][18]

-

Concentration & Equivalents: Le Châtelier's principle applies. Increasing the concentration of the activated amino acid can help drive the reaction forward.[19] Using a higher excess of the Fmoc-Aph derivative and coupling reagents (e.g., 4 equivalents or more) is standard practice.[1]

Protocol 1: High-Efficiency Coupling of Fmoc-Aph(Boc)-OH using HATU

This protocol is designed for maximum efficiency in coupling sterically hindered residues. It incorporates a pre-activation step and the use of collidine as a non-nucleophilic base.

Materials:

-

Fmoc-deprotected peptide-resin (1 eq)

-

Fmoc-Aph(Boc)-OH (4 eq)

-

HATU (3.9 eq)

-

2,4,6-Collidine (8 eq)

-

High-quality, peptide-synthesis-grade DMF or NMP

Procedure:

-

Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

-

Pre-activation: In a separate vessel, dissolve Fmoc-Aph(Boc)-OH (4 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add 2,4,6-collidine (8 eq) and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

First Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the washed resin. Agitate the mixture for at least 2 hours at room temperature.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[14][20]

-

Negative Result (Yellow/Clear Beads): Coupling is complete. Proceed to washing (Step 6).

-

Positive Result (Blue Beads): Coupling is incomplete. Proceed to a second coupling (Step 5).

-

-

Second Coupling (Double Coupling): Drain the reaction vessel and, without washing, add a freshly prepared solution of activated Fmoc-Aph(Boc)-OH as described in Step 2. Agitate for an additional 2 hours.[1]

-

Washing: Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with DMF (5 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

-

Capping (Optional): If a faint positive Kaiser test persists after double coupling, it is advisable to cap any remaining unreacted amines using a solution of acetic anhydride and a non-nucleophilic base to prevent the formation of deletion sequences.[12]

Protocol 2: Microwave-Assisted Coupling for Maximum Acceleration

Microwave energy can dramatically reduce reaction times and improve efficiency, especially for difficult sequences.[21]

Materials:

-

Same as Protocol 1

-

Microwave Peptide Synthesizer

Procedure:

-

Resin & Reagent Prep: Perform steps 1 and 2 from Protocol 1.

-

Microwave Coupling: Add the pre-activated amino acid solution to the resin in a suitable microwave reaction vessel.

-

Irradiation: Perform the coupling reaction in the microwave synthesizer at an elevated temperature (e.g., 75-90°C) for a significantly reduced time (e.g., 5-15 minutes).[15]

-

Monitoring & Follow-up: After the microwave program, perform a Kaiser test as described in Protocol 1. If necessary, a second microwave coupling can be performed.

-

Washing: Proceed with Step 6 from Protocol 1.

Troubleshooting Common Coupling Failures

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test After Double Coupling | 1. Severe peptide aggregation on-resin. 2. Inadequate resin swelling. 3. Deactivated reagents. | 1. Switch solvent to NMP or a DMF/DMSO mixture.[14] 2. Ensure resin is fully swollen before deprotection. 3. Use fresh, high-quality reagents. Cap remaining amines. |

| Low Final Yield / Presence of Deletion Sequences | Incomplete coupling at one or more hindered positions during synthesis. | Re-synthesize the peptide using a more robust protocol from the outset (e.g., microwave assistance, stronger coupling reagent like COMU).[17] |

| Racemization of the Coupled Residue | 1. Overly strong base (e.g., DIPEA). 2. Prolonged activation or high temperatures. | 1. Switch to a bulkier, weaker base like 2,4,6-collidine.[9] 2. Minimize pre-activation time. Use racemization-suppressing additives like Oxyma. |

Conclusion

The successful incorporation of bulky Fmoc-Aph derivatives is an achievable goal that hinges on a scientifically informed approach. By moving beyond standard protocols and strategically employing high-potency uronium reagents like HATU or COMU, optimizing the base and solvent environment, and leveraging technologies like microwave synthesis, researchers can effectively overcome the kinetic barriers imposed by steric hindrance. The protocols and principles outlined in this guide provide a robust framework for achieving high-purity, high-yield synthesis of complex peptides containing these valuable non-canonical residues.

References

-

BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 1

-

BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). 14

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

-

BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. 2

-

BenchChem. (n.d.). The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. 6

-

BenchChem. (2025). Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis. 22

-

Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications.

-

Merck Millipore. (n.d.). Novabiochem®.

-

El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

-

El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC.

-

Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. PubMed.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

-

Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.

-

Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping.

-

AmbioPharm. (n.d.). Microwave SPPS Technology.

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

-

Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis.

-

ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.

-

Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.

-

Wikipedia. (n.d.). HATU.

-

Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(96), 14598-14601.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.

-

Gilon, C., et al. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate. Google Patents.

-

ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.

-

Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

-

ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

-

Albericio, F., & Subirós-Funosas, R. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

-

Synpeptide. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

-

Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.

-

Galdeano, C., & Taly, A. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 18. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 19. biotage.com [biotage.com]

- 20. peptide.com [peptide.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Deprotection and Isolation Strategies for Peptides Containing Aph(Hor) Residues

This Application Note is designed for researchers and process chemists working with complex peptide APIs, specifically GnRH antagonists (e.g., Degarelix) or PNA-peptide hybrids containing the non-natural amino acid Aph(Hor) .

Executive Summary

The incorporation of 4-(hydroorotylamino)-L-phenylalanine , abbreviated as Aph(Hor) , is a critical strategy in the design of bioactive peptides (such as Degarelix) to enhance water solubility and reduce aggregation. However, the hydroorotyl moiety presents a unique chemical challenge: it is structurally robust in acidic media but highly unstable in aqueous basic conditions .

Standard peptide deprotection protocols—specifically the post-cleavage workup and neutralization steps—often lead to the catastrophic degradation of Aph(Hor) via a dihydroorotyl-hydantoin rearrangement .

This guide details a specialized Acid-Dominant Workflow to ensure the integrity of Aph(Hor) residues during global deprotection (TFA cleavage), ether precipitation, and HPLC purification.

Chemical Context & The "Hydantoin" Trap

To successfully handle Aph(Hor), one must understand the failure mechanism. Unlike standard amino acids, the "Hor" side chain contains a dihydropyrimidine-2,4-dione ring.

The Instability Mechanism

Upon exposure to aqueous base (pH > 7.5), the hydroorotyl ring undergoes a ring-opening hydrolysis to an N-carbamoyl-aspartyl intermediate, which rapidly recyclizes to form a thermodynamically stable 5-membered hydantoin derivative. This impurity is often inseparable from the target peptide by standard RP-HPLC.

DOT Diagram: The Hydantoin Rearrangement Pathway

The following diagram illustrates the degradation pathway that this protocol is designed to prevent.

Figure 1: The base-catalyzed degradation of the Aph(Hor) moiety. Standard neutralization steps (e.g., bicarbonate wash) trigger this pathway.

Critical Considerations for Global Deprotection

While the "Hor" group is sensitive to base, the Aph (Aminophenylalanine) backbone is electron-rich and susceptible to electrophilic aromatic substitution (alkylation) by protecting group carbocations (tBu+, Trt+, Pbf+) released during TFA cleavage.

Scavenger Selection Table

| Scavenger | Role in Aph(Hor) Synthesis | Recommendation |

| Water | Hydrolysis of esters; Plasmon quenching. | Essential (2.5–5%) . |

| TIS (Triisopropylsilane) | Traps Trt+ and tBu+ cations. | Essential (2.5–5%) . Prevents alkylation of the Aph phenyl ring. |

| DODT / EDT | Thiol scavengers for Trp/Cys. | Use only if Cys/Met present. Thiols can sometimes reduce the Hor imide under extreme forcing conditions, but generally safe. |

| Phenol | Traps Pbf+ ions. | Recommended if Arg(Pbf) is present to prevent sulfonation of the Aph ring. |

Detailed Protocol: Global Cleavage & Isolation

Objective: Remove resin and side-chain protecting groups (Boc, tBu, Trt) while maintaining acidic conditions to preserve the Hor ring.

Reagents Required[1][2][3][4][5][6][7]

-

Cleavage Cocktail: TFA : Phenol : Water : TIS (88 : 5 : 5 : 2 v/v/v/v). Adjust TIS to 5% if no Phenol is used.

-

Precipitation Solvent: Diethyl Ether or MTBE (Pre-chilled to -20°C).

-

Wash Solvent: Diethyl Ether.

Step-by-Step Methodology

Step 1: Resin Preparation[1][2][3]

-

Wash the peptidyl-resin (containing Aph(Hor)) with DCM (3x) to remove residual DMF. Trace DMF can cause basicity during concentration.

-

Dry the resin completely under Nitrogen flow for 20 minutes.

Step 2: Acidolytic Cleavage

-

Add the Cleavage Cocktail to the resin (10 mL per gram of resin).

-

Agitate gently (orbit or rock) for 2.0 to 3.0 hours at room temperature.

-

Note: Do not exceed 4 hours. While Hor is acid-stable, prolonged exposure to high cation concentrations increases the risk of alkylation on the Aph aromatic ring.

-

-

Filtration: Filter the resin into a polypropylene tube. Wash the resin beads with a small volume (1-2 mL) of fresh TFA.

Step 3: Precipitation (The Critical Junction)

Standard protocols often suggest neutralizing the waste or using basic washes. DO NOT do this for Aph(Hor) peptides.

-

Concentrate the TFA filtrate to ~20% of its original volume using a nitrogen stream or rotary evaporator (bath < 35°C).

-

Add cold Diethyl Ether (10x volume) to induce precipitation.

-

Centrifugation: Centrifuge at 3000 x g for 5 minutes at 4°C. Decant the supernatant.

-

Washing: Resuspend the pellet in cold Ether, vortex, centrifuge, and decant. Repeat 3 times.

-

Why? This removes the scavengers and cleaved protecting groups without altering pH.

-

Step 4: Drying and Dissolution

-

Dry the pellet under vacuum/nitrogen.

-

Dissolution: Dissolve the crude peptide in 10% Acetic Acid or 0.1% TFA in Water .

-

Validation Check: Check pH with a strip. It must be pH < 4 . If pH > 6, immediately add Acetic Acid.

-

HPLC Purification & Analysis Strategy

The hydrophilicity of the Hor group (due to the imide) often causes Aph(Hor) peptides to elute earlier than their unmodified counterparts, but the Hydantoin impurity elutes very close to the product.

Chromatographic Conditions

-

Column: C18 (End-capped is preferred to reduce silanol interactions).

-

Mobile Phase A: 0.1% TFA in Water (Maintains pH ~2).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Shallow gradients (e.g., 0.5% B per minute) are required to separate the Hydantoin impurity from the Hor product.

-

Temperature: 45°C–60°C (Elevated temperature improves peak shape for aggregation-prone Aph peptides).

Workflow Diagram: Isolation Logic

Figure 2: Decision tree for the isolation of Aph(Hor) peptides. The red path indicates the common error of basic dissolution.

Synthesis Considerations (Upstream Controls)

While this note focuses on deprotection, the quality of the final product is dictated by the synthesis strategy.

-

Late-Stage Introduction: To avoid exposing the Hor group to Piperidine (used for Fmoc removal) multiple times, introduce the Fmoc-Aph(Hor)-OH residue as late as possible in the sequence.

-

Alternative Bases: If Aph(Hor) must be introduced early, consider using DBU/Piperidine (2% DBU, 2% Piperidine) for shorter durations for subsequent deprotection steps, though late-stage introduction is the industry standard for Degarelix.

-

On-Resin Construction: Alternatively, incorporate Fmoc-Phe(4-NO2)-OH, reduce it to Phe(4-NH2) on-resin, and couple Hydroorotic acid at the very end of the synthesis. This completely bypasses the base-sensitivity issue during chain elongation.

References

-

Schteingart, C. D., et al. (2019). Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. The Journal of Organic Chemistry.

-

Fani, M., et al. (2021).[4] Radiolabeled Peptides for Cancer Imaging and Therapy: From Bench-to-Bedside. CHIMIA.

-

Google Patents. (2020). Process for the preparation of degarelix (WO2020178394A1).

-

Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews.

Sources

Application Note: Manual vs. Automated Synthesis Using Fmoc-L-Aph(D-Hor)-OH

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This compound is a specialized non-canonical amino acid used primarily in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.[1] Structurally, it consists of a phenylalanine core modified at the 4-position with an amino group acylated by D-hydroorotic acid (Hor).[1]

The "Hor" Challenge

The incorporation of this residue is notoriously difficult due to three converging factors:

-

Solubility: The hydroorotic acid moiety is a cyclic urea derivative (hydantoin-like), imparting high polarity and a tendency for strong intermolecular hydrogen bonding. This leads to on-resin aggregation and poor solubility in standard SPPS solvents (DCM, pure DMF).[1]

-

Base Instability: The imide system within the Hor ring is susceptible to base-catalyzed rearrangement or ring-opening (hydantoin formation) during repeated Fmoc deprotection cycles (typically using piperidine).[1]

-

Steric Bulk: The side chain is massive, slowing down coupling kinetics and requiring highly efficient activation strategies.

This guide compares Manual vs. Automated protocols, arguing that while automation offers throughput, Manual Synthesis (or Hybrid) is often required for this specific residue to mitigate base-contact time and manage solubility.

Material Science & Preparation

Before initiating synthesis, the physical behavior of the building block must be managed.

Solubility Profile

| Solvent System | Solubility (0.1 M) | Stability (24h) | Recommendation |

| DCM | Insoluble | N/A | Do Not Use |

| DMF | Moderate/Poor | High | Requires heating/sonication; prone to precipitation.[1] |

| NMP | Good | High | Preferred for automated lines. |

| DMF/DMSO (80:20) | Excellent | Moderate | Best for Manual Coupling. Breaks aggregation.[1] |

Reagent Specifications

Decision Framework: Manual vs. Automated

The choice of platform depends heavily on the position of the Aph(Hor) residue within the peptide sequence.

Diagram 1: Synthesis Workflow Decision Tree

Caption: Decision logic for selecting synthesis platform based on residue position and cumulative base exposure risk.

Detailed Protocols

Protocol A: Manual Synthesis (Recommended for High Purity)

Rationale: Manual synthesis allows for "Just-in-Time" solubilization and immediate filtration after deprotection, minimizing the exposure of the Hor ring to piperidine.[1]

Step-by-Step Methodology:

-

Resin Preparation:

-

Swell resin (Rink Amide MBHA recommended) in DMF for 30 mins.

-